![molecular formula C6H15ClN2O B1383457 3-(ethylamino)-N-methylpropanamide hydrochloride CAS No. 1803609-52-0](/img/structure/B1383457.png)
3-(ethylamino)-N-methylpropanamide hydrochloride
Overview
Description
3-(ethylamino)-N-methylpropanamide hydrochloride is a chemical compound with the CAS Number: 2044705-01-1. It has a molecular weight of 152.62 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 3-(ethylamino)-N-methylpropanamide hydrochloride is 1S/C5H12N2O.ClH/c1-2-7-4-3-5(6)8;/h7H,2-4H2,1H3,(H2,6,8);1H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
3-(ethylamino)-N-methylpropanamide hydrochloride is a powder that is stored at room temperature . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Forensic Chemistry & Toxicology
“3-(ethylamino)-N-methylpropanamide hydrochloride” is used as an analytical reference standard in forensic chemistry. It is particularly useful in the identification and quantification of substances within the cathinone class, which are commonly found in legal high products. The compound’s stability and solubility make it ideal for creating calibration curves in mass spectrometry, aiding in the accurate detection of cathinones in biological samples .
Stimulant Research
As a compound categorized under cathinones, it serves as a crucial subject in the study of stimulants. Researchers utilize it to understand the pharmacological effects and mechanisms of action of synthetic cathinones. This research has significant implications for public health, given the rise in abuse of synthetic stimulants .
Material Science
In material science, “3-(ethylamino)-N-methylpropanamide hydrochloride” can be used to modify surface properties of materials. Its ability to react with carboxyl groups can lead to the development of new polymers with enhanced features such as increased durability or specialized conductivity .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as elacestrant and Epinephrine target estrogen receptors and adrenergic receptors respectively.
Mode of Action
It is known that elacestrant, a similar compound, binds to estrogen receptor-alpha (erα) and acts as a selective estrogen receptor degrader (serd), blocking the transcriptional activity of the er and promoting its degradation .
Biochemical Pathways
Similar compounds have been shown to affect pathways related to inflammation and hormone signaling .
Pharmacokinetics
Elacestrant, a similar compound, is known to be orally bioavailable .
Result of Action
Similar compounds have been shown to have anti-inflammatory properties and to treat ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer .
Action Environment
It is known that the stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
properties
IUPAC Name |
3-(ethylamino)-N-methylpropanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.ClH/c1-3-8-5-4-6(9)7-2;/h8H,3-5H2,1-2H3,(H,7,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFWUHPZSNRTKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC(=O)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(ethylamino)-N-methylpropanamide hydrochloride |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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